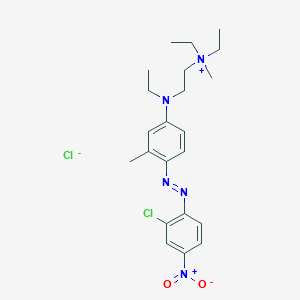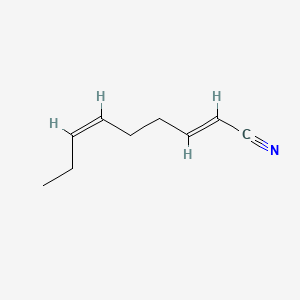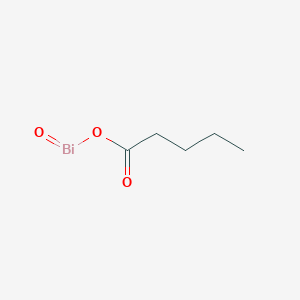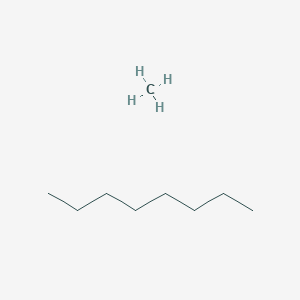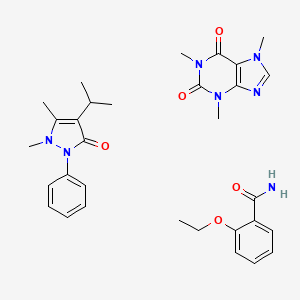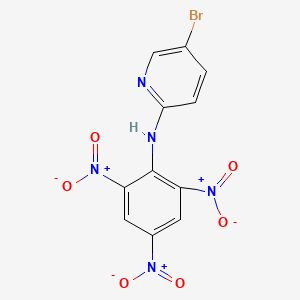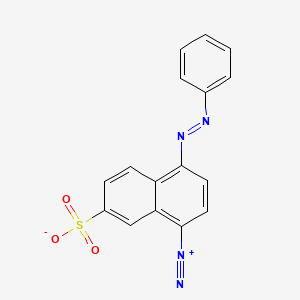
1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a naphthalenediazonium group, a phenylazo group, and a sulfonic acid group, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt typically involves the diazotization of 1-naphthylamine followed by coupling with a phenylazo compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where 1-naphthylamine is treated with nitrous acid in the presence of sulfuric acid. The resulting diazonium salt is then coupled with a phenylazo compound under controlled conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group to an amine group, altering the compound’s properties.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
Scientific Research Applications
1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various azo dyes.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt involves its ability to undergo diazotization and coupling reactions. The diazonium group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
1-Naphthalenediazonium, 4-sulfo-, inner salt: Similar in structure but lacks the phenylazo group.
4-(Phenylazo)benzenediazonium chloride: Contains a phenylazo group but differs in the diazonium and sulfonic acid groups.
2-Naphthalenediazonium, 4-sulfo-, inner salt: Similar to 1-Naphthalenediazonium, 4-sulfo-, inner salt but with a different naphthalene position.
Uniqueness: 1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt is unique due to the combination of its naphthalenediazonium, phenylazo, and sulfonic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
66375-40-4 |
|---|---|
Molecular Formula |
C16H10N4O3S |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
8-diazonio-5-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H10N4O3S/c17-18-15-8-9-16(20-19-11-4-2-1-3-5-11)13-7-6-12(10-14(13)15)24(21,22)23/h1-10H |
InChI Key |
FKVOUMZTLHPWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)[N+]#N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


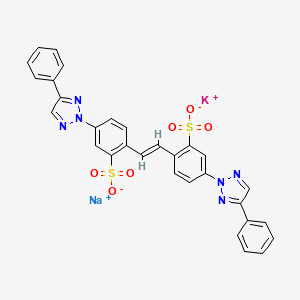
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

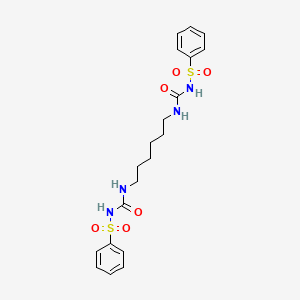
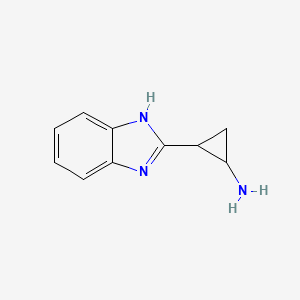
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)

